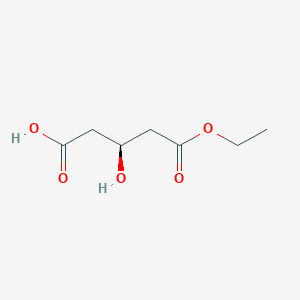
(S)-3-Hydroxyglutarate ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Hydroxyglutarate ethyl is an organic compound that belongs to the class of esters It is derived from glutaric acid and contains a hydroxyl group at the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-3-Hydroxyglutarate ethyl can be synthesized through esterification reactions. One common method involves the reaction of glutaric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants into the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Hydroxyglutarate ethyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxoglutarate ethyl.
Reduction: Formation of 3-hydroxyglutarate.
Substitution: Formation of substituted glutarate derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Hydroxyglutarate ethyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-Hydroxyglutarate ethyl involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing energy production and metabolic regulation. The compound’s effects on molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its precise biological roles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (S)-3-hydroxybutyrate: Another ester with a similar structure but different functional groups.
3-Hydroxyglutarate: The non-esterified form of the compound.
Glutaric acid: The parent compound from which (S)-3-Hydroxyglutarate ethyl is derived.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its non-esterified counterparts, potentially influencing its absorption and distribution in biological systems.
Eigenschaften
Molekularformel |
C7H12O5 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
(3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12O5/c1-2-12-7(11)4-5(8)3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
OEJAZOGPPRWZKM-YFKPBYRVSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](CC(=O)O)O |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



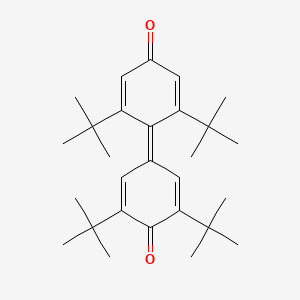

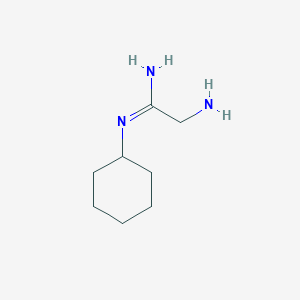
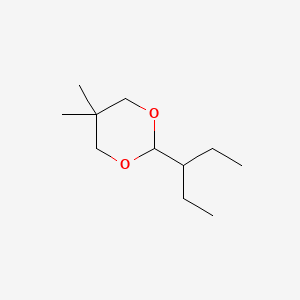
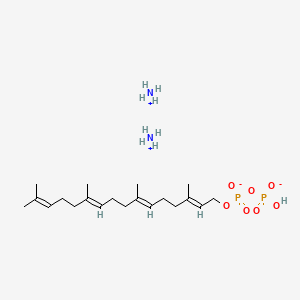

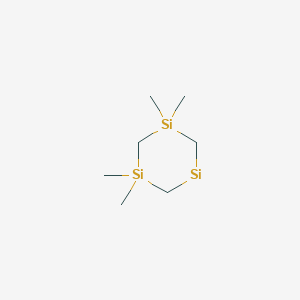
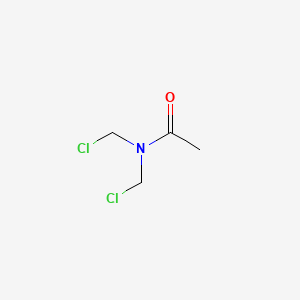
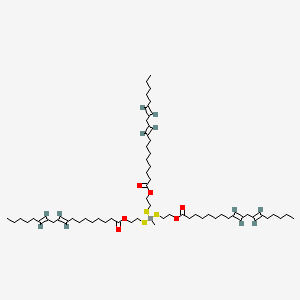
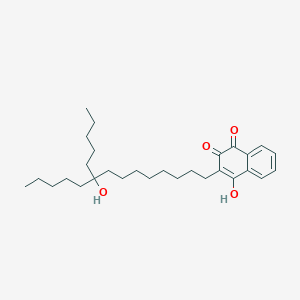
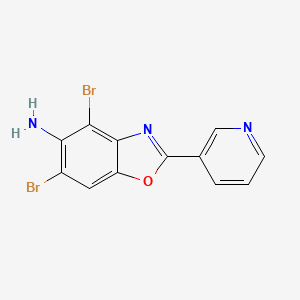

![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
